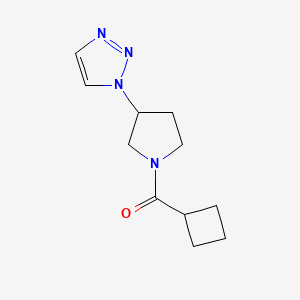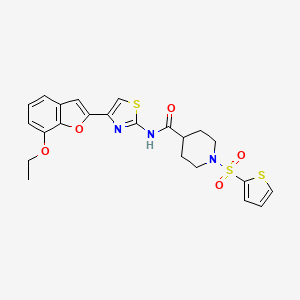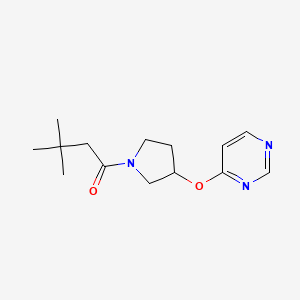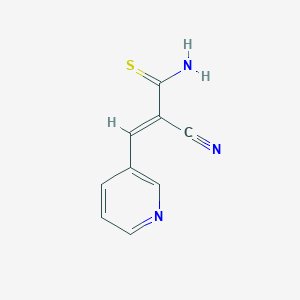![molecular formula C26H29N7O3 B2400625 7-(4-ピペラジニル)-3-(4-エトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-4-イル)(4-イソプロポキシフェニル)メタノン CAS No. 920185-37-1](/img/structure/B2400625.png)
7-(4-ピペラジニル)-3-(4-エトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-4-イル)(4-イソプロポキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌性
この化合物は、抗癌剤としての可能性が高く、大きな関心を集めています。研究者らは、肺癌(A549)、乳癌(MCF-7)、子宮頸癌(HeLa)細胞など、様々な癌細胞株に対するその効果を調査してきました。予備的な研究では、ナノモル範囲のIC50値を示す優れた抗腫瘍活性があることが示唆されています 。その作用機序と潜在的な臨床応用の可能性を探索するために、さらなる調査が必要です。
抗菌活性
インビトロ研究では、グラム陽性菌(S. aureus)およびグラム陰性菌(E. coli)に対するこの化合物の抗菌活性を評価しました。注目すべきは、S.aureus に対して良好な活性を示したことでした。その抗菌特性は細菌を超えて広がる可能性があり、他の病原体に対するさらなる調査が必要です。
抗結核薬
トリアゾロチアジアジンは、抗結核剤として有望であることが示されています。この化合物の結核菌に対する活性を調査することで、貴重な知見が得られる可能性があります .
作用機序
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit various enzymes and receptors . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . Another study reported that certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives potently inhibited USP28, a deubiquitinating enzyme .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the target’s function . For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives were found to bind to USP28, inhibiting its function .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and protein degradation .
Pharmacokinetics
In silico admet studies of similar compounds have suggested suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2, a cyclin-dependent kinase . It has been synthesized as a potential inhibitor of CDK2, a key component in cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Cellular Effects
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has shown significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression . This binding interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site .
特性
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-4-35-21-11-7-20(8-12-21)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)19-5-9-22(10-6-19)36-18(2)3/h5-12,17-18H,4,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVJDWBBSNVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2400551.png)





![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)
![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)
![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

